Tris[2-(propan-2-yl)phenyl](sulfanylidene)-lambda~5~-phosphane
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Overview
Description
Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. This method is favored due to its efficiency and the high yield of the desired product . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where the sulfanylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the type of reaction and the reagents used .
Scientific Research Applications
Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential use in biological systems as a reducing agent.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved include the coordination of the phosphane to metal centers, which activates the metal for subsequent catalytic steps .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-methoxyphenyl)phosphane
- Tris(2-chlorophenyl)phosphane
- Tris(2-fluorophenyl)phosphane
Uniqueness
Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane is unique due to its specific substituents, which impart distinct steric and electronic properties. These properties influence its reactivity and the types of complexes it can form with metals, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
918962-33-1 |
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Molecular Formula |
C27H33PS |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
tris(2-propan-2-ylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C27H33PS/c1-19(2)22-13-7-10-16-25(22)28(29,26-17-11-8-14-23(26)20(3)4)27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3 |
InChI Key |
AQZINOKANQSBPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1P(=S)(C2=CC=CC=C2C(C)C)C3=CC=CC=C3C(C)C |
Origin of Product |
United States |
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